molecular formula C9H6F2O2 B1585910 6,8-Difluorochroman-4-one CAS No. 259655-01-1

6,8-Difluorochroman-4-one

Cat. No.: B1585910
CAS No.: 259655-01-1
M. Wt: 184.14 g/mol
InChI Key: IYQNYCVNEQXHGU-UHFFFAOYSA-N
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Description

6,8-Difluorochroman-4-one is an organic compound with the molecular formula C9H6F2O2. It belongs to the class of chromanones, which are characterized by a chroman ring system with a ketone functional group. This compound is notable for its two fluorine atoms positioned at the 6 and 8 positions on the chroman ring, which can significantly influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,8-Difluorochroman-4-one typically involves the fluorination of a chromanone precursor. . The reaction is usually carried out in the presence of a base such as potassium carbonate, which helps to deprotonate the substrate and promote the fluorination reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions: 6,8-Difluorochroman-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products:

    Oxidation: Chroman-4-one derivatives.

    Reduction: 6,8-Difluorochroman-4-ol.

    Substitution: Various substituted chromanones depending on the nucleophile used.

Scientific Research Applications

6,8-Difluorochroman-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6,8-Difluorochroman-4-one involves its interaction with molecular targets such as enzymes or receptors. The fluorine atoms can enhance the compound’s binding affinity and specificity by forming strong interactions with the target molecules. This can lead to inhibition or modulation of the target’s activity, which is valuable in drug development and biochemical research .

Comparison with Similar Compounds

Uniqueness of 6,8-Difluorochroman-4-one: The unique positioning of the fluorine atoms at the 6 and 8 positions in this compound can result in distinct chemical and biological properties compared to its analogs. This can influence its reactivity, binding interactions, and overall efficacy in various applications.

Properties

IUPAC Name

6,8-difluoro-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F2O2/c10-5-3-6-8(12)1-2-13-9(6)7(11)4-5/h3-4H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYQNYCVNEQXHGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C1=O)C=C(C=C2F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20372413
Record name 6,8-Difluorochroman-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20372413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

259655-01-1
Record name 6,8-Difluorochroman-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20372413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6,8-difluoro-3,4-dihydro-2H-1-benzopyran-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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